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Compound of Interest

Compound Name: 2-Aminocinnamic acid

CAS No.: 1664-63-7

Cat. No.: B167384

Get Quote

Executive Summary
(E)-2-Aminocinnamic acid is a highly versatile bifunctional building block, serving as a critical

intermediate in the synthesis of biologically active heterocycles, most notably 2-quinolones and

carbostyril derivatives [1]. For researchers and drug development professionals, the precise

structural verification of this compound is paramount. The presence of both an electron-

donating ortho-amino group and an electron-withdrawing carboxylic acid across a conjugated

alkene creates a complex "push-pull" electronic system. This whitepaper provides an in-depth,

expert-level analysis of the nuclear magnetic resonance (NMR), Fourier-transform infrared

(FTIR), and ultraviolet-visible (UV-Vis) spectroscopic profiles of (E)-2-aminocinnamic acid,

grounded in chemical causality and self-validating experimental protocols.

Structural Dynamics and Chemical Causality
The spectroscopic behavior of (E)-2-aminocinnamic acid is dictated by its extended
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-conjugation and the stereochemical rigidity of the trans-alkene. The ortho-amino substitution
significantly alters the electron density of the aromatic ring compared to the parent cinnamic
acid.

Because the

group acts as a strong

-donor via resonance, it selectively shields the ortho and para positions of the benzene ring.
Simultaneously, the conjugated carbonyl group exerts an electron-withdrawing effect, highly
deshielding the

-proton of the alkene. Understanding these opposing electronic forces is the key to accurately
interpreting the compound's spectral data and predicting its photochemical behavior, such as
its propensity for trans-cis isomerization under UV irradiation [2].

Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for confirming the stereochemistry of the alkene and the

substitution pattern of the aromatic ring. The

-coupling constant between the vinylic protons is the diagnostic marker for the (E)-
configuration.

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 500 MHz / 125 MHz)
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Nucleus
Chemical Shift
(ppm)

Multiplicity &
Coupling (Hz)

Assignment /
Causality

¹H 12.25 br s

-COOH: Highly

deshielded due to

hydrogen bonding;

exchanges with D₂O.

¹H 7.82 d, J = 15.8

H-

(Alkene): Strongly

deshielded by the

conjugated carbonyl

resonance.

¹H 7.45 dd, J = 7.8, 1.5

Ar-H (C6): Deshielded

by proximity to the

conjugated alkene

system.

¹H 7.12 td, J = 7.6, 1.5

Ar-H (C4): Meta to the

amino group;

relatively unaffected

by its

-donation.

¹H 6.75 dd, J = 8.0, 1.0

Ar-H (C3): Ortho to

the amino group;

highly shielded by

nitrogen lone pair

resonance.

¹H 6.58 t, J = 7.5

Ar-H (C5): Para to the

amino group; shielded

by resonance.

¹H 6.35 d, J = 15.8 H-

(Alkene): Diagnostic

trans-coupling (J ≈ 16
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Hz) confirms (E)-

geometry.

¹H 5.40 br s, 2H

-NH₂: Primary amine

protons; broad due to

quadrupolar relaxation

and exchange.

¹³C 168.5 s

C=O: Conjugated

carboxylic acid

carbon.

¹³C 147.2 s

Ar-C2: Aromatic

carbon directly

attached to the

electronegative

nitrogen.

¹³C 140.4 d

C-

(Alkene): Deshielded

-carbon of the

-unsaturated system.

¹³C 115.2 d

C-

(Alkene): Shielded

relative to C-

due to polarization of

the double bond.

Fourier-Transform Infrared (FTIR) Spectroscopy
Vibrational spectroscopy provides orthogonal validation of the functional groups. The primary

amine and the conjugated carboxylic acid present distinct, non-overlapping vibrational modes.

Table 2: Key FTIR Frequencies and Vibrational Modes (Diamond ATR)
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Wavenumber
(cm⁻¹)

Intensity Vibrational Mode
Diagnostic
Significance

3450, 3360 Medium
N-H stretch

(asym/sym)

The distinct doublet

definitively confirms a

primary amine (-NH₂).

3200 – 2500 Broad, Strong O-H stretch

Characteristic of a

strongly hydrogen-

bonded carboxylic

acid dimer.

1685 Strong C=O stretch

Shifted lower than

typical aliphatic acids

(~1710 cm⁻¹) due to

conjugation.

1620 Medium C=C stretch

Alkene stretching,

intensified by

conjugation with the

aromatic ring.

978 Strong
=C-H out-of-plane

bend

Critical marker:

Definitive vibrational

proof of the trans (E)

alkene geometry.

UV-Visible Spectroscopy & Photochemistry
The extended conjugation of 2-aminocinnamic acid results in strong absorption in the UV

region. The ortho-amino group acts as an auxochrome, causing a bathochromic (red) shift

compared to unsubstituted cinnamic acid.

Table 3: UV-Vis Absorption Maxima (Methanol)
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Wavelength
(λ_max)

Molar Absorptivity
(ε)

Transition Type
Structural
Causality

~230 nm > 15,000 M⁻¹cm⁻¹
Primary transitions of

the aromatic ring.

~275 nm ~ 20,000 M⁻¹cm⁻¹

Extended conjugation

across the benzene-

alkene-carbonyl

system.

~340 nm ~ 5,000 M⁻¹cm⁻¹

Auxochromic shift

from the ortho-NH₂

lone pair donating into

the

-system.

This absorption profile is not just analytical; it is mechanistically functional. Irradiation at ~340

nm excites the molecule, triggering a trans-cis isomerization. The resulting (Z)-isomer places

the amino and carboxyl groups in close spatial proximity, driving a rapid intramolecular

condensation to form 2-quinolone [3].
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(E)-2-Aminocinnamic Acid
(Stable Ground State)
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(λ ≈ 340 nm)
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(Z)-2-Aminocinnamic Acid
(Reactive Intermediate)
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Intramolecular Condensation
(- H₂O)

 Proximity Effect

2-Quinolone
(Final Product)

 Thermodynamic Sink

Click to download full resolution via product page

Photochemical trans-cis isomerization and cyclization pathway of 2-aminocinnamic acid.

Self-Validating Experimental Protocols
To ensure absolute trustworthiness in drug development workflows, data acquisition must

follow self-validating protocols where the results of one step internally verify the integrity of the

sample for the next.
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Sample Preparation
(Anhydrous DMSO-d6)

NMR Acquisition
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 Connectivity
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Orthogonal spectroscopic validation workflow for 2-aminocinnamic acid characterization.

Step 1: Moisture-Free Sample Solvation (NMR)
Action: Dissolve 15 mg of (E)-2-aminocinnamic acid in 0.6 mL of strictly anhydrous DMSO-

d₆.

Causality: DMSO-d₆ is selected over CDCl₃ due to the high polarity and potential zwitterionic

character of the amino acid. Anhydrous conditions are critical to prevent the water peak (~3.3

ppm) from obscuring the baseline and to slow the proton exchange of the -NH₂ and -COOH

groups, allowing them to be clearly observed.

Self-Validation Check: Run a preliminary 1D ¹H scan. If the water peak at 3.3 ppm integrates

to >0.5 relative to a single aromatic proton, discard the sample. Excess moisture will cause

rapid proton exchange, collapsing the -NH₂ and -COOH signals into the water peak,

rendering the assay invalid.

Step 2: Stereochemical Verification (NMR Acquisition)
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Action: Acquire ¹H NMR at 500 MHz using a 10-second relaxation delay (D1).

Causality: A long relaxation delay ensures accurate quantitative integration, which is

particularly vital for broad, exchanging protons (-COOH and -NH₂).

Self-Validation Check: Calculate the coupling constant (

) between the doublets at ~6.35 ppm and ~7.82 ppm.

. The result must be between 15.5 and 16.0 Hz. If

, the sample has undergone partial photoisomerization to the (Z)-isomer and must be
rejected.

Step 3: Orthogonal Functional Group Analysis (ATR-
FTIR)

Action: Place 2-3 mg of solid powder directly onto a diamond ATR crystal. Acquire 32 scans

from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

Causality: ATR (Attenuated Total Reflectance) is chosen specifically over KBr pelleting. KBr

is highly hygroscopic; absorbed ambient water creates a broad O-H band at ~3400 cm⁻¹,

which completely masks the critical primary amine (-NH₂) N-H stretch doublet.

Self-Validation Check: The presence of a sharp band at ~978 cm⁻¹ (trans =C-H bend) must

be present to cross-validate the 15.8 Hz trans-alkene geometry observed in Step 2.

Step 4: Electronic State Confirmation (UV-Vis)
Action: Prepare a 10 µM solution in spectroscopic-grade methanol. Record the spectrum

from 200 to 500 nm using a 1 cm quartz cuvette.

Causality: Methanol dissolves the polar compound fully while providing a UV cutoff (~205

nm) well below the target

transitions.

Self-Validation Check: Dilute the sample by exactly 50% and re-measure. The absorbance at

~275 nm must halve. This confirms adherence to the Beer-Lambert Law and rules out
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concentration-dependent aggregation or dimer formation, which would artificially skew the

molar absorptivity (

) calculations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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